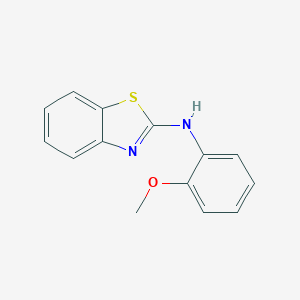

Benzothiazol-2-yl-(2-methoxy-phenyl)-amine

Übersicht

Beschreibung

“Benzothiazol-2-yl-(2-methoxy-phenyl)-amine” is a chemical compound with the molecular formula C14H11NOS . It is also known by other names such as “2-(2-Methoxyphenyl)benzothiazole”, “2-(2-Methoxyphenyl)-1,3-benzothiazol”, and "Benzothiazole, 2-(2-methoxyphenyl)-" .

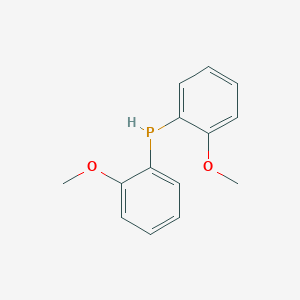

Molecular Structure Analysis

The molecular structure of “Benzothiazol-2-yl-(2-methoxy-phenyl)-amine” consists of a benzothiazole ring attached to a methoxyphenyl group . The average mass of the molecule is 241.308 Da and the monoisotopic mass is 241.056137 Da .Physical And Chemical Properties Analysis

“Benzothiazol-2-yl-(2-methoxy-phenyl)-amine” has a molecular weight of 241.308 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Proteomics Research

Benzothiazol-2-yl-(2-methoxy-phenyl)-amine and its derivatives have been used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions, identify potential drug targets, and understand disease mechanisms.

Synthesis of Benzoxazoles and Benzothiazoles Derivatives

This compound can be used in the synthesis of 2-substituted benzoxazoles and 2-substituted benzothiazoles . These derivatives are well-known substructures in a variety of biologically active natural compounds, photoluminescent materials, or pharmaceutical agents . For example, riluzole, a treatment for amyotrophic lateral sclerosis, and zopolrestat, an aldose reductase inhibitor used for the treatment of diabetes mellitus, are some of the pharmaceutical agents that contain these substructures .

Development of New Materials

Given its photoluminescent properties , Benzothiazol-2-yl-(2-methoxy-phenyl)-amine could potentially be used in the development of new materials. These could include light-emitting diodes (LEDs), solar cells, and other optoelectronic devices.

Environmental Applications

The eco-friendly synthesis of benzoxazoles and benzothiazoles derivatives from this compound suggests potential environmental applications . The process uses imidazolium chloride as a promoter without any other additive, which could make it a more environmentally friendly option for chemical synthesis .

Wirkmechanismus

Target of Action

Benzothiazol-2-yl-(2-methoxy-phenyl)-amine, also known as N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine, is a derivative of benzothiazole . The primary target of this compound is the Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a communicable disease that is among the top 10 causes of death worldwide .

Mode of Action

It is known that benzothiazole derivatives have shown significant anti-tubercular activity . The compound likely interacts with the bacterium, leading to changes that inhibit its growth and proliferation .

Biochemical Pathways

Given its anti-tubercular activity, it can be inferred that it interferes with the pathways essential for the survival and replication of mycobacterium tuberculosis .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis, leading to a decrease in the severity of tuberculosis infection .

Action Environment

The efficacy and stability of Benzothiazol-2-yl-(2-methoxy-phenyl)-amine can be influenced by various environmental factors. For instance, it is commonly used as a UV absorber or stabilizer in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation . Therefore, exposure to light, temperature, and other environmental conditions could potentially affect its stability and efficacy.

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXDBPDAUUFQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284029 | |

| Record name | Benzothiazol-2-yl-(2-methoxy-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazol-2-yl-(2-methoxy-phenyl)-amine | |

CAS RN |

1843-22-7 | |

| Record name | NSC34958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazol-2-yl-(2-methoxy-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)